molecular formula C9H8F2O3 B13116017 Ethyl2,5-difluoro-4-hydroxybenzoate

Ethyl2,5-difluoro-4-hydroxybenzoate

Cat. No.: B13116017
M. Wt: 202.15 g/mol
InChI Key: BBFIQZNKCBMIBX-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two fluorine atoms at the 2nd and 5th positions, a hydroxyl group at the 4th position, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-difluoro-4-hydroxybenzoate typically involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalystethyl 2,5-difluoro-4-hydroxybenzoate+water\text{2,5-difluoro-4-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{ethyl 2,5-difluoro-4-hydroxybenzoate} + \text{water} 2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalyst​ethyl 2,5-difluoro-4-hydroxybenzoate+water

Industrial Production Methods

On an industrial scale, the production of ethyl 2,5-difluoro-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The ester group allows for easy modification and conjugation with other molecules, facilitating its use in various applications.

Comparison with Similar Compounds

Ethyl 2,5-difluoro-4-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the fluorine atoms, resulting in different chemical properties.

    Methyl 2,5-difluoro-4-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,5-difluoro-4-hydroxybenzoic acid: The acid form of the compound, which has different reactivity and solubility properties.

The presence of fluorine atoms in ethyl 2,5-difluoro-4-hydroxybenzoate makes it unique compared to its non-fluorinated counterparts, providing enhanced stability and reactivity.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

ethyl 2,5-difluoro-4-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4,12H,2H2,1H3

InChI Key

BBFIQZNKCBMIBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)O)F

Origin of Product

United States

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